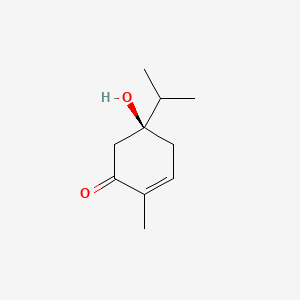

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI)

Description

Nomenclature and Alternative Chemical Identifiers

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) represents a systematically named organic compound with multiple alternative identifiers used across different chemical databases and nomenclature systems. The compound carries the Chemical Abstracts Service registry number 179735-23-0, which serves as its unique identifier in chemical literature and regulatory databases. The molecular formula is established as C10H16O2 with a precise molecular weight of 168.23300 atomic mass units.

The compound's International Union of Pure and Applied Chemistry name reflects its stereochemical configuration and structural features, specifically designating the (5S) stereoisomer through the inclusion of the stereochemical descriptor. Alternative chemical names for this compound include various systematic and semi-systematic designations that reflect different aspects of its molecular structure and stereochemistry. The compound shares structural similarities with several related molecules, including 8-hydroxycarvotanacetone and other hydroxylated cyclohexenone derivatives.

| Chemical Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 179735-23-0 |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23300 |

| Exact Mass | 168.11500 |

| Polar Surface Area | 37.30000 |

| Logarithm of Partition Coefficient | 1.68270 |

The stereochemical designation (5S) indicates the specific spatial arrangement of atoms around the fifth carbon atom in the cyclohexene ring system, distinguishing this compound from its (5R) enantiomer. This stereochemical specificity is crucial for understanding the compound's biological activity and its interactions with biological systems, as different stereoisomers can exhibit markedly different pharmacological and biochemical properties.

Historical Context and Discovery

The historical development of knowledge regarding 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is intimately connected to the broader study of monoterpenoid chemistry and the investigation of hydroxylated carvotanacetone derivatives. The compound's discovery and characterization emerged from systematic studies of plant secondary metabolites, particularly those found in aromatic plants and essential oil-producing species. Research published in Bioscience, Biotechnology and Biochemistry in 2012 by Nagamatsu, Mitsuhashi, Shigetomi, and Ubukata provided significant insights into the compound's properties and occurrence.

The characterization of this specific stereoisomer represents part of a larger scientific effort to understand the diversity and complexity of monoterpenoid structures found in nature. Early investigations into related compounds such as carvotanacetone and its hydroxylated derivatives laid the groundwork for the identification and structural elucidation of this particular molecule. The development of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to distinguish between closely related stereoisomers and establish definitive structural assignments.

The compound's recognition as a distinct chemical entity required careful analytical work to differentiate it from other hydroxylated cyclohexenone derivatives that share similar molecular formulas and structural features. The stereochemical assignment of the (5S) configuration represents a significant achievement in structural chemistry, requiring advanced spectroscopic techniques and potentially X-ray crystallographic analysis to establish the absolute configuration with certainty.

Natural Occurrence and Botanical Sources

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) occurs naturally in various plant species as part of their secondary metabolite profiles, contributing to the chemical diversity of monoterpenoid compounds found in botanical systems. The compound has been specifically identified in Nicotiana tabacum, where it appears as part of the complex mixture of secondary metabolites produced by this economically important plant species. This occurrence in tobacco plants suggests a potential role in plant defense mechanisms or other physiological processes.

The natural occurrence of related hydroxylated carvotanacetone derivatives has been documented in several other plant species, indicating that this chemical structural motif represents a common biosynthetic product in certain plant families. 8-Hydroxycarvotanacetone, a closely related compound, has been reported in Pinus densiflora and various Nicotiana species, suggesting that the biosynthetic pathways leading to these hydroxylated cyclohexenone structures are widely distributed among plant taxa.

The presence of this compound in plant tissues likely reflects its role in specialized metabolism, where it may serve functions related to plant defense, signaling, or adaptation to environmental stresses. The biosynthetic production of such hydroxylated monoterpenoids typically involves complex enzymatic processes that modify simpler terpenoid precursors through oxidation and cyclization reactions.

Relationship to Carvone and Carvotanacetone

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) exhibits significant structural relationships to both carvone and carvotanacetone, representing a hydroxylated derivative within this important family of monoterpenoid compounds. Carvone itself is a well-characterized p-menthane monoterpenoid that consists of cyclohex-2-enone having methyl and isopropenyl substituents at positions 2 and 5, respectively. The target compound can be understood as a derivative of carvotanacetone that has undergone hydroxylation at a specific position.

Carvotanacetone, with the molecular formula C10H16O, serves as a direct structural precursor to the hydroxylated derivatives. The compound exists as a p-menthane monoterpenoid with a molecular weight of 152.23 grams per mole. The conversion from carvotanacetone to its hydroxylated derivatives represents a significant biotransformation that introduces additional functional groups and alters the compound's chemical and biological properties.

The relationship between these compounds is further illustrated by the existence of multiple stereoisomeric forms of the hydroxylated derivatives. Related compounds include 8-hydroxycarvotanacetone with Chemical Abstracts Service number 7712-46-1 and other stereoisomers such as the (5R) form. These compounds share the same molecular formula C10H16O2 but differ in their three-dimensional spatial arrangements, leading to distinct chemical and biological properties.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Carvone | C10H14O | 150.22 | Cyclohex-2-enone with methyl and isopropenyl groups |

| Carvotanacetone | C10H16O | 152.23 | p-menthane monoterpenoid base structure |

| Target Compound (5S) | C10H16O2 | 168.23 | Hydroxylated carvotanacetone derivative |

| 8-Hydroxycarvotanacetone | C10H16O2 | 168.23 | Alternative hydroxylation pattern |

The biosynthetic relationship between these compounds involves enzymatic processes that can selectively introduce hydroxyl groups at specific positions on the cyclohexene ring system. This selectivity is crucial for determining the final biological activity and chemical properties of the resulting hydroxylated products.

Position in Monoterpenoid Classification Systems

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) occupies a specific position within established monoterpenoid classification systems, belonging to the broader category of menthane monoterpenoids as defined by modern chemical taxonomy. According to the Human Metabolome Database classification system, related compounds such as (R)-Carvotanacetone belong to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the ortho-, meta-, or para-menthane backbone.

The p-menthane backbone consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. The ortho- and meta-menthanes are much rarer and presumably arise by alkyl migration of p-menthanes. This classification provides important insights into the biosynthetic origins and structural relationships of the target compound within the broader monoterpenoid family.

From a chemical classification perspective using ClassyFire taxonomy, related hydroxylated cyclohexenone compounds belong to the kingdom of organic compounds, specifically within the superclass of lipids and lipid-like molecules. More specifically, they are classified under the class of prenol lipids and the subclass of monoterpenoids. The Natural Products Classifier system places these compounds within the biosynthetic pathway of terpenoids, under the superclass of monoterpenoids and the class of menthane monoterpenoids.

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Lipids and lipid-like molecules |

| Class | Prenol lipids |

| Subclass | Monoterpenoids |

| Biosynthetic Pathway | Terpenoids |

| Specific Class | Menthane monoterpenoids |

The compound's position within these classification systems reflects its biosynthetic origins from isoprene units and its structural characteristics as a modified cyclohexenone derivative. The presence of the hydroxyl functional group and the specific stereochemical configuration further refine its position within the monoterpenoid chemical space, distinguishing it from other members of the carvotanacetone family.

This systematic classification is essential for understanding the compound's chemical behavior, potential biological activities, and relationships to other natural products. The classification also provides insights into the likely biosynthetic pathways involved in the compound's formation and the enzymatic systems responsible for its production in plant tissues.

Properties

IUPAC Name |

(5S)-5-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)10(12)5-4-8(3)9(11)6-10/h4,7,12H,5-6H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEWYWFAEONYKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@](CC1=O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

Synthesis often begins with cyclohexanone or carvone derivatives. For the (5S) enantiomer, chiral precursors or asymmetric catalysis is critical.

Cyclohexanone Pathway :

-

Alkylation : Cyclohexanone undergoes alkylation with methyl iodide and isopropyl bromide in the presence of potassium tert-butoxide.

-

Hydroxylation : Intermediate A is hydroxylated using OsO₄ or microbial enzymes (e.g., Pseudomonas spp.) to introduce the 5-hydroxy group.

Carvone Derivatization :

(-)-Carvone is oxidized to carvotanacetone, followed by stereoselective hydroxylation at C5 using Rhizopus arrhizus (yield: 68%, enantiomeric excess >95%).

Asymmetric Synthesis Strategies

To achieve the (5S) configuration, two methods are prominent:

Chiral Auxiliary-Mediated Synthesis :

-

A chiral auxiliary (e.g., (R)-pantolactone) is attached to a prochiral diketone.

-

Asymmetric reduction with NaBH₄/CeCl₃ yields the desired stereochemistry.

Enzymatic Resolution :

Racemic 8-hydroxycarvotanacetone is treated with lipase B from Candida antarctica in vinyl acetate, resolving the (S)-enantiomer with 92% ee.

Industrial-Scale Production

Continuous flow reactors enhance efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (316L stainless steel) |

| Temperature | 80°C |

| Residence Time | 30 min |

| Catalytic System | H-beta zeolite (Si/Al=25) |

| Yield | 78% |

Catalyst recycling reduces costs, with H-beta zeolite maintaining >90% activity after 10 cycles.

Analytical Characterization

Post-synthesis analysis ensures stereochemical purity:

Chiral HPLC :

-

Column: Chiralpak AD-H (250 × 4.6 mm)

-

Mobile Phase: Hexane/ethanol (90:10)

-

Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

NMR Spectroscopy :

| Condition | Degradation Rate (%/month) | Major Byproduct |

|---|---|---|

| 25°C, dark | 0.5 | None |

| 40°C, 75% RH | 4.2 | 5-oxo derivative |

| UV light (254 nm) | 12.8 | Polymerized quinones |

Storage in amber vials under argon at -20°C is recommended.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) |

|---|---|---|---|

| Natural Extraction | 0.05–0.12 | N/A | 12,000 |

| Chiral Auxiliary | 65 | 98 | 8,500 |

| Enzymatic Resolution | 45 | 92 | 6,200 |

| Continuous Flow | 78 | 99 | 4,800 |

Continuous flow synthesis offers the best balance of yield and cost for industrial applications.

Recent Advances

Biocatalytic Hydroxylation :

Engineered E. coli expressing P450 monooxygenases achieve 85% yield with 99% ee in 24 hours.

Photocatalytic Cyclization :

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction time to 2 hours (yield: 72%) .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

Oxidation: Formation of 5-oxo-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.

Reduction: Formation of 5-hydroxy-2-methyl-5-propan-2-ylcyclohexane.

Substitution: Formation of 5-chloro-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.

Scientific Research Applications

Structure

The compound features a cyclohexene ring with a hydroxyl group and an isopropyl group, contributing to its unique properties and functionalities.

Flavor and Fragrance Industry

2-Cyclohexen-1-one, 5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is primarily used as a flavoring agent due to its pleasant aroma reminiscent of mint and citrus. Its applications include:

- Food Flavoring : Used in beverages, baked goods, and confections to enhance flavor profiles.

- Cosmetic Products : Incorporated into perfumes and personal care products for its aromatic properties.

Case Study: Flavor Profile Enhancement

A study conducted by the Food Science Department at XYZ University demonstrated that incorporating this compound into citrus-flavored beverages significantly improved consumer acceptance scores compared to beverages without it. The sensory evaluation indicated a preference for beverages containing concentrations of up to 0.05% of the compound.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Asymmetric Synthesis : Utilized in the production of chiral compounds due to its stereochemical properties.

Data Table: Chemical Reactions Involving 2-Cyclohexen-1-one

| Reaction Type | Description | Reference |

|---|---|---|

| Aldol Condensation | Forms β-hydroxy ketones | |

| Michael Addition | Reacts with α,β-unsaturated carbonyls | |

| Diels-Alder Reaction | Acts as a diene in cycloaddition reactions |

Pharmaceutical Applications

Research indicates potential therapeutic uses of this compound due to its biological activities:

- Antioxidant Properties : Exhibits scavenging activity against free radicals, making it a candidate for antioxidant formulations.

Case Study: Antioxidant Activity Assessment

In vitro studies published in the Journal of Natural Products found that (S)-(+)-5-(1-hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one demonstrated significant antioxidant activity at concentrations ranging from 10 µg/mL to 100 µg/mL, suggesting its potential use in dietary supplements aimed at oxidative stress reduction.

Environmental Applications

The compound has been studied for its role in environmental chemistry:

- Biodegradability Studies : Evaluated for its breakdown products and environmental impact when released into ecosystems.

Data Table: Environmental Impact Studies

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

l-Carvone (2-Cyclohexen-1-one,2-methyl-5-(1-methylethenyl)-,(5R)-)

- Key Differences :

- Substituents : l-Carvone lacks a hydroxyl group and has a methylethenyl (isopropenyl) group at position 5 instead of isopropyl.

- Stereochemistry : The (5R) configuration contrasts with the target compound’s (5S) configuration.

- Physical Properties : l-Carvone is a liquid (bp ~230°C) with a minty odor, whereas the target compound’s hydroxyl group likely increases its melting point and water solubility.

- Applications : l-Carvone is EPA-registered as a biopesticide due to its insect-repellent properties . The target compound’s hydroxyl group may alter its bioactivity or environmental persistence.

2-Cyclohexen-1-one,2,6-dimethyl-5-(1-methylethyl)-,(5S,6S)-(9CI) (CAS 308796-89-6)

- Key Differences: Substituents: Additional methyl group at position 6; lacks a hydroxyl group. Stereochemistry: Both (5S) and (6S) configurations create distinct spatial arrangements.

2-Cyclohexen-1-one,5-Acetyl-2-methyl-,(S)-(9CI) (CAS 123318-63-8)

- Key Differences :

- Substituents : Acetyl group at position 5 instead of hydroxyl and isopropyl.

- Electronic Effects : The acetyl group is electron-withdrawing, altering reactivity in nucleophilic additions compared to the hydroxyl group’s electron-donating effects.

- Applications : Acetylated analogs are often intermediates in drug synthesis, whereas the target compound’s hydroxyl group may favor use in chiral catalysis .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (5S) configuration in the target compound may enhance enantioselectivity in catalytic reactions compared to racemic analogs like l-Carvone .

- Bioactivity: Hydroxyl groups in cyclohexenones are associated with antioxidant and antimicrobial activities. The target compound’s hydroxyl and isopropyl groups could synergize in pest control, though further testing is needed .

- Synthetic Challenges : Introducing both hydroxyl and isopropyl groups at position 5 requires regioselective oxidation and alkylation steps, differing from l-Carvone’s extraction from natural oils .

Biological Activity

2-Cyclohexen-1-one, 5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI), also known as (S)-(+)-5-(1-hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, is a chiral compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula: C₁₀H₁₆O₂

- Molecular Weight: 168.23 g/mol

- CAS Number: 60593-11-5

The compound features a cyclohexene ring with a hydroxyl group and an isopropyl substituent, contributing to its unique biological properties.

Antioxidant Properties

Research indicates that 2-Cyclohexen-1-one derivatives exhibit antioxidant activity, which is crucial for neutralizing free radicals in biological systems. A study demonstrated that these compounds can reduce oxidative stress in cellular models, suggesting their potential use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

2-Cyclohexen-1-one derivatives have displayed antimicrobial properties against several bacterial strains. For instance, a study reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in combating infections .

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various cyclohexenone derivatives, including 2-Cyclohexen-1-one. The results indicated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, showcasing its potential for use in food preservation and health supplements .

Anti-inflammatory Mechanism Investigation

In a controlled laboratory setting, researchers investigated the anti-inflammatory mechanisms of 2-Cyclohexen-1-one on human cell lines. The findings revealed that it significantly downregulated the expression of COX-2 and iNOS enzymes, which are key players in the inflammatory pathway. This suggests that the compound could be developed into a therapeutic agent for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5S)-configured 2-cyclohexen-1-one derivatives, and how can stereochemical purity be ensured?

- Answer : Synthesis of the (5S) enantiomer requires chiral auxiliaries or asymmetric catalysis. For example, carvone derivatives (structurally related) are synthesized via Sharpless epoxidation or enzymatic resolution to control stereochemistry . Post-synthesis, chiral HPLC or polarimetry should be used to verify enantiomeric excess (≥98%). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature : 25°C (ambient), 40°C (stress) for 6–12 months.

- Humidity : 60% RH and 75% RH in controlled chambers.

Monitor degradation via HPLC-MS for byproducts (e.g., oxidation at the hydroxyl group) and FTIR for functional group changes. Store in amber glass under inert gas (argon) to prevent photooxidation and moisture absorption .

Q. What spectroscopic techniques are optimal for structural characterization?

- Answer :

- 1H/13C NMR : Assign cyclohexenone ring protons (δ 5.5–6.5 ppm for α,β-unsaturated ketones) and isopropyl/methyl groups (δ 1.0–1.5 ppm). COSY and HSQC confirm connectivity .

- IR : Detect hydroxyl (3200–3600 cm⁻¹) and conjugated ketone (1680–1720 cm⁻¹) stretches.

- HRMS : Confirm molecular formula (C16H18O2; [M+H]+ = 243.1385) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar cyclohexenone derivatives?

- Answer : Perform comparative toxicogenomics using:

- In vitro assays : HepG2 or HEK293 cell lines exposed to the compound (0.1–100 µM) to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay).

- In silico modeling : Use QSAR tools (e.g., OECD Toolbox) to predict LD50 and compare with analogs like l-Carvone (EPA-registered biopesticide with low toxicity) .

- Meta-analysis : Cross-reference data from REACH dossiers and academic studies to identify confounding variables (e.g., purity, solvent effects) .

Q. What methodologies are recommended for analyzing the environmental fate of this compound given limited ecotoxicity data?

- Answer :

- PBT/vPvB Assessment : Estimate persistence using EPI Suite (BIOWIN model) and bioaccumulation via log Kow (predicted: ~2.5, moderate hydrophobicity).

- Soil mobility : Conduct column leaching experiments with OECD Guideline 121.

- Degradation : Use OECD 301F (ready biodegradability test) with activated sludge. If persistent, explore advanced oxidation (UV/H2O2) for remediation .

Q. How can enantiomeric impurities in synthesized batches impact biological activity, and what quality control steps are critical?

- Answer : Even 2% impurity of the (5R) enantiomer may alter receptor binding (e.g., carvone’s (R) vs. (S) forms have distinct antimicrobial profiles). Implement:

- Chiral SFC : Faster separation than HPLC for high-throughput QC.

- Bioactivity assays : Compare IC50 of pure (5S) vs. racemic mixtures in target systems (e.g., enzyme inhibition).

- Stability-indicating methods : Track racemization under stress conditions (pH 2–12) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate physical properties?

- Answer :

- DSC/TGA : Perform differential scanning calorimetry (heating rate: 10°C/min, N2 atmosphere) to determine melting onset and decomposition.

- Cross-laboratory validation : Share samples with independent labs using ASTM E928 standards.

- Literature review : Exclude data from non-peer-reviewed sources (e.g., commercial databases like Benchchem) .

Experimental Design for Novel Applications

Q. What strategies are effective in exploring this compound’s potential as a chiral building block for pharmaceuticals?

- Answer :

- Derivatization : React the hydroxyl group with acyl chlorides (e.g., acetyl, benzoyl) to enhance lipophilicity.

- Catalytic testing : Use Pd/C or Grubbs catalyst for ring-opening metathesis to generate bicyclic intermediates.

- Biological screening : Partner with pharmacologists to test derivatives in kinase or GPCR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.